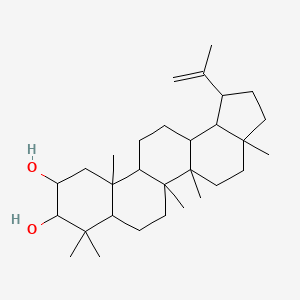

Lup-20(29)-ene-2alpha,3alpha-diol

Description

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Lup 20 29 Ene 2alpha,3alpha Diol Analogues

Biosynthetic Pathways of Lupane (B1675458) Triterpenoids Relevant to Lup-20(29)-ene-2alpha,3alpha-diol Formation

The biosynthesis of lupane-type triterpenoids is a complex enzymatic process that originates from the ubiquitous precursor, (3S)-2,3-oxidosqualene. nih.gov This pathway, occurring in the cytoplasm and endoplasmic reticulum of plant cells, lays the foundation for a vast array of triterpenoid (B12794562) structures. nih.gov The initial and most critical step is the cyclization of 2,3-oxidosqualene, catalyzed by specific enzymes known as oxidosqualene cyclases (OSCs). researchgate.netthescipub.com

For lupane triterpenoids, the key enzyme is lupeol (B1675499) synthase (LUS). This enzyme directs the cyclization cascade of 2,3-oxidosqualene, first to a tetracyclic dammarenyl cation intermediate, and then through a series of rearrangements and final deprotonation, to form the pentacyclic structure of lupeol. nih.govresearchgate.net Lupeol, or lup-20(29)-en-3β-ol, is the primary scaffold for most naturally occurring lupane derivatives and possesses the characteristic 3β-hydroxyl group on the A-ring. thescipub.com

The formation of di-hydroxylated derivatives like this compound from the lupeol scaffold requires subsequent oxidation steps. These reactions are typically catalyzed by a diverse superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). researchgate.netthescipub.com These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid skeleton. The generation of the 2α-hydroxyl group would necessitate a specific P450 enzyme capable of regioselectively oxidizing the C-2 position with alpha stereochemistry.

However, the vast majority of naturally occurring lupane triterpenoids, stemming from the canonical biosynthetic pathway, feature a 3β-hydroxyl group. The formation of a 3α-hydroxyl group is not a commonly observed outcome of this natural pathway, suggesting that this compound is more likely a target for synthetic chemistry rather than a direct product of common plant biosynthesis.

Table 1: Key Stages in the Biosynthesis of the Lupane Skeleton

| Stage | Precursor(s) | Key Enzyme(s) | Product(s) | Description |

| Isoprenoid Pathway | Acetyl-CoA | HMG-CoA reductase, etc. | IPP & DMAPP | The mevalonate (B85504) (MVA) pathway generates the basic five-carbon building blocks of terpenoids. nih.gov |

| Squalene Synthesis | IPP & DMAPP | Farnesyl diphosphate (B83284) synthase, Squalene synthase | Squalene | Two farnesyl diphosphate (FPP) molecules are condensed to form the C30 precursor, squalene. nih.gov |

| Epoxidation | Squalene | Squalene epoxidase | (3S)-2,3-Oxidosqualene | Squalene is oxidized to form the epoxide, which is the direct substrate for cyclization. nih.gov |

| Cyclization | (3S)-2,3-Oxidosqualene | Lupeol Synthase (LUS) | Lupeol (lup-20(29)-en-3β-ol) | The OSC enzyme catalyzes a complex cascade of bond formations to create the pentacyclic lupane skeleton with a 3β-hydroxyl group. researchgate.net |

| Hydroxylation | Lupeol | Cytochrome P450s | Hydroxylated lupane derivatives | P450 enzymes introduce additional hydroxyl groups at various positions on the lupane core. thescipub.com |

Semi-Synthetic Transformations from Readily Available Natural Precursors (e.g., Betulin)

Given the scarcity of this compound from natural sources, semi-synthetic approaches starting from abundant precursors are essential. Betulin (B1666924) (lup-20(29)-ene-3β,28-diol) is an ideal starting material, as it can be efficiently extracted in large quantities from the bark of birch trees. thescipub.com The synthesis of the target 2α,3α-diol from betulin requires a series of strategic modifications focused on the A-ring.

A key challenge in the semi-synthesis of lupane analogues is achieving regioselectivity and stereochemical control. The betulin molecule has two hydroxyl groups, at the C-3 and C-28 positions, with different reactivities. The C-28 primary hydroxyl is generally more reactive towards certain reagents than the C-3 secondary hydroxyl, allowing for selective protection or modification.

The primary goal is the introduction of hydroxyl groups at C-2 and C-3 with specific alpha stereochemistry. The natural 3β-hydroxyl group of betulin must be inverted. A standard strategy to invert a hydroxyl group involves its oxidation to a ketone followed by a stereoselective reduction. The reduction of a 3-keto-lupane derivative can yield both 3α and 3β alcohols. The stereochemical outcome is highly dependent on the choice of reducing agent. Bulky reducing agents, such as L-Selectride, typically approach from the less hindered equatorial (alpha) face, leading to the formation of the axial 3β-alcohol. In contrast, smaller reducing agents like sodium borohydride (B1222165) (NaBH₄) can approach from the axial (beta) face, yielding the desired equatorial 3α-alcohol. nih.gov Therefore, careful selection of the reduction conditions is paramount for controlling the stereochemistry at C-3.

A plausible synthetic route to this compound from betulin would involve an initial oxidation of the C-3 hydroxyl group. Using an oxidant like Jones reagent (CrO₃ in H₂SO₄/acetone) or pyridinium (B92312) chlorochromate (PCC) would convert the 3β-alcohol into a 3-keto group, forming betulone (B1248025) (or a C-28 protected derivative). nih.govnih.gov

Following the formation of the 3-keto intermediate, the next step would be the introduction of the 2α-hydroxyl group. This can be a challenging transformation. One potential method involves the formation of an enolate at C-2, followed by reaction with an electrophilic oxygen source. Subsequently, the stereoselective reduction of the 3-keto group, as discussed previously, would be performed using a suitable reducing agent like NaBH₄ to furnish the 3α-hydroxyl group. nih.gov Any protecting groups on the C-28 hydroxyl would be removed in the final step to yield the target diol. This multi-step process highlights the necessity of precise oxidative and reductive transformations to achieve the desired structure.

Rational Design and Chemical Modification of Lup-20(29)-ene-2,3-diol Derivatives

The rational chemical modification of the Lup-20(29)-ene-2,3-diol scaffold is a powerful strategy to create novel compounds with tailored properties for research applications, such as probing biological mechanisms or developing new therapeutic leads.

Introducing heteroatoms (e.g., nitrogen, oxygen, sulfur) or entirely new side chains can dramatically alter the physicochemical properties of the parent molecule. These modifications can improve solubility, introduce fluorescent tags for imaging, or create new interaction points for biological targets.

A common strategy involves appending functional groups to the C-28 position, which can be converted from a hydroxyl group (in betulin) to a carboxylic acid (betulinic acid). This carboxyl group serves as a versatile handle for amide bond formation. For instance, linking moieties such as piperazine (B1678402) or homopiperazine (B121016) can act as spacers to attach larger functional units, like rhodamine dyes. nih.gov This creates fluorescent triterpenoid conjugates that can be used to visualize cellular uptake and distribution. Similar strategies could be applied to a C-28 amide of a Lup-20(29)-ene-2,3-diol derivative, allowing the diol's interactions to be studied visually.

Strategic derivatization is the cornerstone of structure-activity relationship (SAR) studies. By systematically modifying different parts of the Lup-20(29)-ene-2,3-diol molecule and evaluating the biological activity of each new analogue, researchers can identify the key structural features responsible for its effects.

For example, the hydroxyl groups at C-2 and C-3 can be individually or jointly acetylated, methylated, or converted to other esters or ethers. researchgate.net Comparing the activity of these derivatives with the parent diol reveals the importance of the free hydroxyls for biological function. researchgate.net Furthermore, modifications to other parts of the molecule, such as the isopropenyl group at the C-19 position, can provide additional SAR insights. Replacing the C-30 methylene (B1212753) group with a keto group is another modification that has been explored in related lupane systems to determine its influence on cytotoxicity. nih.gov Such studies are critical for optimizing a lead compound and understanding its mechanism of action at a molecular level. researchgate.net

Table 2: Examples of Strategic Derivatization for SAR Studies

| Parent Scaffold | Modification | Derivative Type | Purpose of Derivatization |

| Lup-20(29)-en-3β-ol (Lupeol) | Acetylation of the 3β-hydroxyl group | 3β-lup-20(29)-en-3-yl acetate | To determine if the free 3β-hydroxyl is necessary for activity. researchgate.net |

| Betulinic Acid | Conjugation of rhodamine dyes via a piperazine linker at C-28 | Fluorescent conjugates | To investigate the influence of different substituents on cytotoxicity and to visualize cellular uptake. nih.gov |

| Betulinic Acid | Introduction of an acryl aldehyde moiety | Betulinic acid acryl aldehyde | To enhance anti-malarial activity by incorporating a reactive Michael acceptor. researchgate.net |

| Platanic Acid (30-oxo-betulinic acid) | Saturation of the C-20(29) double bond | Dihydrolupane derivative | To investigate the influence of the sp²-hybridized center at C-20 on cytotoxicity. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Lup 20 29 Ene 2alpha,3alpha Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional experiments is required to unambiguously assign all proton and carbon signals and to determine the compound's connectivity and relative stereochemistry.

The ¹H NMR spectrum of Lup-20(29)-ene-2alpha,3alpha-diol reveals characteristic signals that define its lupane (B1675458) skeleton. Key features include signals for eight tertiary methyl groups, an isopropenyl group, and methine protons associated with the hydroxyl-bearing carbons. The exocyclic methylene (B1212753) protons at C-29 typically appear as distinct singlets or broad singlets around δ 4.5-4.7 ppm, while the vinyl methyl group at C-30 resonates around δ 1.68 ppm. The protons on the diol-substituted A-ring, H-2 and H-3, are of particular diagnostic importance for establishing stereochemistry.

The ¹³C NMR spectrum displays 30 distinct carbon signals, consistent with the molecular formula. The spectrum is characterized by signals for the exocyclic double bond (C-20 at ~150 ppm and C-29 at ~109 ppm), carbons bearing hydroxyl groups (C-2 and C-3), and numerous aliphatic carbons corresponding to the pentacyclic framework.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed, simplifying the assignment process in conjunction with the standard ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for the Lup-20(29)-ene Skeleton and Key A-Ring Signals for a 2α,3α-diol configuration (in CDCl₃). (Note: Exact chemical shifts can vary based on solvent and experimental conditions. This table is a representative compilation based on data for related lupane triterpenoids.)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 40.8 | 1.45 (m), 1.60 (m) |

| 2 | 69.5 | 3.90 (m) |

| 3 | 74.1 | 3.65 (d, J=3.0) |

| 4 | 38.5 | - |

| 5 | 55.4 | 0.75 (d, J=9.5) |

| 19 | 48.3 | 2.38 (m) |

| 20 | 150.5 | - |

| 23 | 28.1 | 0.98 (s) |

| 24 | 16.5 | 0.85 (s) |

| 25 | 16.2 | 0.78 (s) |

| 26 | 16.0 | 1.03 (s) |

| 27 | 14.5 | 0.95 (s) |

| 28 | 18.0 | 0.82 (s) |

| 29 | 109.3 | 4.69 (br s), 4.57 (br s) |

| 30 | 19.3 | 1.68 (s) |

Two-dimensional NMR experiments are essential for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A crucial correlation would be observed between the H-2 and H-3 protons, confirming their vicinal relationship on the A-ring. Other correlations establish the connectivity within each of the five rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon signal, enabling the unambiguous assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the methyl protons (e.g., H₃-23, H₃-24) show correlations to adjacent quaternary carbons (C-4, C-5) and methine carbons (C-3), which helps to lock down the structure of the A-ring and the placement of the methyl groups. Correlations from the H₂-29 and H₃-30 protons to C-19 and C-20 confirm the structure of the isopropenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry of the molecule by identifying protons that are close in space. For the 2α,3α-diol configuration, a NOESY correlation between the axial H-2β and the axial H-3β would be expected. Furthermore, the spatial relationships between the A-ring protons and the methyl groups at C-4 (Me-23, Me-24) and C-10 (Me-25) help to confirm the chair conformation of the A-ring and the alpha (axial) orientation of the hydroxyl groups.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. nih.gov

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be used to determine its precise molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the molecular formula C₃₀H₅₀O₂. nih.gov

Molecular Formula: C₃₀H₅₀O₂

Monoisotopic Mass: 442.3811 Da nih.gov

Expected HR-ESI-MS ion: [C₃₀H₅₁O₂]⁺ (m/z 443.3884)

The fragmentation pattern observed in MS/MS experiments provides further structural confirmation. For lupane-type triterpenoids, a characteristic fragmentation pathway involves a retro-Diels-Alder reaction in the E-ring, leading to cleavage of the C19-C20 and C21-C22 bonds. Additionally, the presence of two hydroxyl groups would lead to characteristic losses of water molecules ([M+H - H₂O]⁺ and [M+H - 2H₂O]⁺). youtube.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show the following key absorption bands:

~3400 cm⁻¹ (broad): This strong, broad absorption is characteristic of the O-H stretching vibration from the two hydroxyl groups, with the broadening due to hydrogen bonding. mdpi.com

~2940 and ~2870 cm⁻¹ (strong): These bands correspond to the C-H stretching vibrations of the numerous methyl and methylene groups in the aliphatic skeleton. mdpi.com

~1640 cm⁻¹ (weak to medium): This absorption is indicative of the C=C stretching vibration of the exocyclic double bond at C-20(29). mdpi.com

~883 cm⁻¹ (strong): This band is a characteristic out-of-plane C-H bending vibration for a terminal methylene group (=CH₂), confirming the presence of the exocyclic double bond. orientjchem.org

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

The primary chromophore in this compound is the C=C double bond, which is inherently a weak chromophore in CD spectroscopy. Therefore, obtaining a strong signal from the native compound can be challenging. However, the spatial arrangement of the vicinal diol on the chiral pentacyclic skeleton can influence the CD spectrum.

A common strategy to overcome the issue of weak chromophores is chemical derivatization. For vicinal diols, derivatization with a chromophoric agent like benzoate allows for the application of the exciton chirality method. The through-space interaction of the two benzoate chromophores results in a characteristic bisignate (split) Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the dihedral angle between the two C-O bonds of the diol, thus allowing for the unambiguous assignment of the absolute configuration at C-2 and C-3. nih.gov Without experimental data, the precise Cotton effects cannot be detailed, but this methodology remains a standard approach for confirming the absolute stereochemistry of complex diols.

Structure Activity Relationship Sar Investigations of Lup 20 29 Ene 2alpha,3alpha Diol and Its Derivatives

The Role of Hydroxyl Group Stereochemistry at C-2 and C-3 on Biological Profiles

The orientation of hydroxyl groups on the A-ring of the lupane (B1675458) skeleton is a critical determinant of biological activity. While research directly comparing all stereoisomers of Lup-20(29)-ene-2,3-diol is limited, studies on related lupane derivatives highlight the profound impact of stereochemistry at the C-2 and C-3 positions on their cytotoxic effects.

The synthesis of various aminomethyl derivatives of betulonic acid has shown that the stereochemistry at C-2 influences cytotoxicity. For instance, in a series of 2α-(aminomethyl)betulinic acid benzyl (B1604629) ester derivatives, the 2α-isomers were the major products and exhibited notable activity. However, the minor 2β-(aminomethyl) triterpenoids were also isolated and evaluated, with one derivative, in particular, triggering tumor cell death through apoptotic processes, underscoring the subtle yet significant role of the C-2 substituent's orientation. nih.gov

Furthermore, the synthesis of fluorine-containing lupane triterpenoid (B12794562) acid derivatives has led to the isolation of both 3β and 3α-isomers. The biological evaluation of these separated isomers revealed that they possess distinct anti-inflammatory and antioxidant properties, with one of the 3β-isomers demonstrating the most potent activity. nih.gov This suggests that the spatial arrangement of substituents on the A-ring, including the hydroxyl groups, directly impacts how these molecules interact with their biological targets.

While a definitive ranking of the cytotoxic potency of the four possible stereoisomers of Lup-20(29)-ene-2,3-diol (2α,3α; 2α,3β; 2β,3α; and 2β,3β) awaits direct comparative studies, the existing evidence from closely related analogs strongly indicates that the specific stereochemical configuration of the hydroxyl groups at C-2 and C-3 is a crucial factor in defining the biological profile of these compounds.

Impact of Modifications on the Pentacyclic Lupane Core and Isoprenoid Side Chain

Alterations to the rigid pentacyclic lupane core and the flexible isoprenoid side chain of Lup-20(29)-ene-2alpha,3alpha-diol derivatives have been explored to modulate their biological activity, particularly their anticancer effects.

A-Ring Modifications: The A-ring of the lupane scaffold is a frequent target for chemical modification. The introduction of various substituents at the C-2 and C-3 positions has been shown to influence cytotoxicity. For example, a series of new lupane triterpenoid derivatives with different substituents at the C-2 or C-3 position were synthesized from betulonic acid benzyl ester. nih.gov One of the resulting compounds, a 3-(phenylethynyl)lupa-2(3),20(29)-diene, demonstrated selective cytotoxicity against cervical cancer cell lines. nih.gov This highlights that the introduction of specific chemical moieties on the A-ring can enhance both the potency and selectivity of these compounds. Additionally, the fusion of oxygen and nitrogen heterocycles to the A-ring of lupane-type triterpenoids has been investigated as a strategy to create molecular diversity and identify novel bioactive compounds. nih.govresearchgate.net

Isoprenoid Side Chain Modifications: The isopropenyl group at the C-19 position of the E-ring is another key site for structural modification. The synthesis of lupeol (B1675499) derivatives with alterations to this side chain has been pursued to develop new antidiabetic agents. mdpi.com In the context of anticancer activity, modifications at the C-28 and C-30 positions, which are part of or adjacent to the side chain, have yielded compounds with significant cytotoxicity. For instance, the isolation of 28-hydroxy-3-oxo-lup-20-(29)-en-30-al and 3-hydroxy-lup-20-(29)-en-30-al from Acacia mellifera and their subsequent evaluation revealed significant cytotoxic activity against a human non-small-cell bronchopulmonary carcinoma cell line. nih.govresearchgate.net This suggests that oxidation of the methyl groups on the isoprenoid side chain can be a fruitful strategy for enhancing anticancer efficacy.

The following table summarizes the cytotoxic activity of some modified lupane derivatives:

| Compound | Modification | Cell Line | Activity | Reference |

| 3-(phenylethynyl)lupa-2(3),20(29)-diene | Phenylethynyl group at C-3 | Cervical cancer | Selective cytotoxicity | nih.gov |

| 28-hydroxy-3-oxo-lup-20-(29)-en-30-al | Hydroxyl at C-28, aldehyde at C-30, ketone at C-3 | NSCLC-N6 | Significant activity | nih.gov |

| 3-hydroxy-lup-20-(29)-en-30-al | Hydroxyl at C-3, aldehyde at C-30 | NSCLC-N6 | Significant activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

The primary goal of QSAR in this context is to identify the key molecular descriptors that govern the cytotoxic or other biological activities of lupane derivatives. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). By establishing a statistically significant mathematical relationship between these descriptors and the observed biological activity (e.g., IC50 values), QSAR models can predict the activity of novel, unsynthesized derivatives.

This predictive power is instrumental in guiding the rational design of more potent and selective analogs of this compound. For instance, a QSAR model might reveal that a particular distribution of electrostatic potential around the A-ring is crucial for cytotoxicity. This information would then direct synthetic efforts towards derivatives that optimize this property. However, the development of a robust and predictive QSAR model for dihydroxylated lupanes would necessitate a sufficiently large and structurally diverse dataset of compounds with well-characterized biological activity.

Conformational Analysis and Molecular Docking Studies in Ligand-Receptor Interactions

Conformational analysis and molecular docking are powerful in silico tools for elucidating the three-dimensional aspects of ligand-receptor interactions. Although specific studies on this compound are scarce, research on the closely related lupeol provides a framework for understanding how these molecules might interact with biological targets.

Molecular docking studies have been performed to investigate the binding of lupeol to various cancer-related proteins, including Caspase-3, B-cell lymphoma 2 (Bcl-2), Topoisomerase, and mTOR. nih.govnih.gov These studies predict the preferred binding poses of the ligand within the active site of the receptor and estimate the binding affinity, often expressed as a docking score or binding energy.

For example, docking studies of lupeol have shown favorable binding energies with several cancer targets, suggesting that it may act as an inhibitor of these proteins. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding pocket are also identified.

The stereochemistry of the hydroxyl groups at C-2 and C-3 in this compound is expected to significantly influence its conformational preferences and, consequently, its binding mode and affinity for target proteins compared to lupeol. The precise positioning of these hydrogen bond donors would dictate the orientation of the molecule within the binding site and the potential for specific interactions. Future molecular docking and dynamics simulations focused on this compound are needed to build upon the insights gained from lupeol and to provide a more accurate picture of its interactions with biological macromolecules.

The table below presents the results of molecular docking studies of lupeol with various cancer targets.

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |

| Caspase-3 | -11.56 | 6.56 | nih.gov |

| mTOR | -11.56 | 6.56 | nih.gov |

| Topoisomerase | -7.51 | 3.12 | nih.gov |

| Bcl-2 | -6.86 | 9.43 | nih.gov |

| PI3K | Favorable binding energy | - | nih.gov |

| AKT | -8.61 | - | nih.gov |

Advanced Research Methodologies and Analytical Techniques for Lupane Triterpenoids

Quantitative Analytical Methods for Compound Content Determination in Biological and Botanical Samples (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of triterpenoids from various sources. nih.govresearchgate.netnih.gov Its high resolution and sensitivity make it ideal for separating complex mixtures and determining the precise concentration of specific compounds like Lup-20(29)-ene-2alpha,3alpha-diol in botanical extracts or biological samples.

A typical HPLC method for the analysis of a lupane (B1675458) triterpenoid (B12794562) involves a reversed-phase column (such as C8 or C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of a small percentage of acid (e.g., acetic or formic acid) to improve peak shape. scielo.brgoogle.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, or a mass spectrometer (MS) for enhanced selectivity and sensitivity. nih.govgoogle.com

To determine the content of this compound in a sample, a calibration curve would be constructed using a purified standard of the compound. The peak area of the compound in the sample chromatogram is then compared to the calibration curve to calculate its concentration.

Table 1: Hypothetical HPLC Method Parameters for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | PDA at 210 nm |

| Retention Time | ~15.2 min (Hypothetical) |

Table 2: Illustrative Data from a Quantitative HPLC Analysis

This table demonstrates the kind of data that would be generated from an HPLC analysis to quantify this compound in a hypothetical botanical extract.

| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 (10 µg/mL) | 12500 | 10.0 |

| Standard 2 (25 µg/mL) | 31250 | 25.0 |

| Standard 3 (50 µg/mL) | 62500 | 50.0 |

| Botanical Extract A | 25680 | 20.5 |

| Botanical Extract B | 45310 | 36.2 |

Metabolomics and Proteomics Approaches to Elucidate Cellular Responses

Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the small molecules (metabolites) and proteins within a biological system, respectively. These approaches can be instrumental in understanding the cellular responses to treatment with this compound.

Metabolomics can reveal changes in metabolic pathways affected by the compound. For instance, by comparing the metabolic profiles of cells treated with this compound to untreated cells, researchers can identify upregulated or downregulated metabolites, offering clues about the compound's mechanism of action.

Proteomics allows for the identification and quantification of changes in protein expression in response to the compound. plos.org This can uncover the protein targets of this compound and the signaling pathways it modulates. plos.org Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) based approaches are commonly used.

Table 3: Conceptual Data from a Proteomics Study on Cells Treated with this compound

This table illustrates the type of results a proteomics experiment might yield, highlighting proteins with altered expression.

| Protein ID | Protein Name | Fold Change | p-value | Potential Function |

| P12345 | Caspase-3 | +2.5 | <0.01 | Apoptosis |

| Q67890 | Cyclin D1 | -1.8 | <0.05 | Cell Cycle Regulation |

| A1B2C3 | NF-κB | -2.1 | <0.01 | Inflammation |

| D4E5F6 | mTOR | -1.5 | <0.05 | Cell Growth and Proliferation |

Application of Omics Technologies for Identifying Novel Biological Targets

The integration of various omics technologies, including genomics, transcriptomics, metabolomics, and proteomics, provides a comprehensive systems-level view of the biological effects of a compound like this compound. This multi-omics approach is particularly valuable for identifying novel biological targets. researchgate.net

For example, transcriptomic analysis (e.g., using RNA-sequencing) can reveal changes in gene expression, which can then be correlated with proteomic and metabolomic data to build a more complete picture of the compound's impact. Structure-based virtual screening and molecular docking can also be used to predict potential protein targets, which can then be validated experimentally. researchgate.netchemrxiv.org Recent studies on other lupane-type triterpenoids have successfully identified novel targets, such as the RAR-related orphan receptor gamma (RORγ), using these approaches. researchgate.netchemrxiv.org

Table 4: Potential Biological Targets of this compound for Investigation Using Omics Technologies

This table outlines a hypothetical list of potential protein targets and pathways that could be investigated for their interaction with this compound based on the known activities of other lupane triterpenoids.

| Target Class | Specific Example | Rationale for Investigation |

| Apoptosis-Related Proteins | Caspases, Bcl-2 family proteins | Many triterpenoids induce apoptosis in cancer cells. nih.gov |

| Inflammatory Pathway Proteins | COX-2, iNOS, NF-κB | Lupane triterpenoids often exhibit anti-inflammatory properties. |

| Cell Cycle Regulators | Cyclins, Cyclin-Dependent Kinases (CDKs) | Triterpenoids can cause cell cycle arrest. nih.gov |

| Nuclear Receptors | RORγ, Peroxisome Proliferator-Activated Receptors (PPARs) | These receptors are known targets of other triterpenoids. researchgate.netchemrxiv.org |

| Kinases | mTOR, PI3K/Akt | These are key signaling pathways often modulated by natural products. plos.org |

Scientific Advancement of this compound: Future Research and Academic Contributions

Initial research into the lesser-known lupane-type triterpenoid, this compound, has revealed preliminary cytotoxic activities, suggesting a potential for this compound in oncological studies. While comprehensive data remains limited, the unique stereochemistry of this molecule presents intriguing possibilities for future scientific exploration. This article outlines the prospective research trajectories and potential academic contributions of this compound, focusing on its molecular mechanisms, the development of novel analogs, and its role as a standard in phytochemical research.

Q & A

Q. Table 1: Key Techniques for Structural Confirmation

| Technique | Critical Parameters | Application Scope | References |

|---|---|---|---|

| NMR | Chemical shifts, J-coupling, NOE | Functional groups, stereochemistry | |

| X-ray | Crystallographic R-factor, resolution | Absolute configuration | |

| HRMS | Mass accuracy (< 5 ppm error) | Molecular formula validation |

Basic: What methodological steps are critical for isolating this compound from natural sources?

Answer:

Isolation involves sequential extraction and chromatographic purification:

Solvent Extraction: Use polar (e.g., methanol) and non-polar (e.g., hexane) solvents to fractionate crude extracts based on solubility .

Column Chromatography: Employ silica gel or reverse-phase (C18) columns for preliminary separation. Optimize elution gradients using TLC monitoring .

HPLC Purification: Apply semi-preparative HPLC with UV/ELSD detection to isolate pure compounds. Validate purity (>95%) via analytical HPLC .

Critical Considerations:

- Solvent selection impacts yield and compound stability.

- Monitor for oxidative degradation during isolation (e.g., under nitrogen atmosphere) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from methodological variability. Address these via:

- Purity Validation: Re-analyze compound purity using orthogonal methods (e.g., HPLC, NMR) to rule out impurities as confounding factors .

- Assay Standardization: Compare bioactivity under identical conditions (e.g., cell lines, incubation time, solvent controls). Use positive controls (e.g., reference inhibitors) to calibrate assays .

- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends. Apply Cochrane’s Q-test to assess heterogeneity .

Example Workflow:

Re-isolate/purify the compound.

Re-test bioactivity in standardized assays.

Perform multivariate regression to identify influential variables (e.g., concentration, solvent) .

Advanced: What experimental designs are suitable for studying the ecological fate of this compound?

Answer: Environmental studies require multi-compartmental analysis:

- Laboratory Studies: Assess abiotic transformations (e.g., hydrolysis, photolysis) under controlled pH, temperature, and light conditions .

- Field Studies: Monitor compound persistence in soil/water using isotope-labeled analogs (e.g., -tracers) and LC-MS/MS quantification .

- Ecotoxicity Assays: Evaluate impacts on model organisms (e.g., Daphnia magna, Arabidopsis thaliana) across trophic levels using OECD guidelines .

Q. Table 2: Key Parameters for Environmental Fate Studies

| Parameter | Methodological Approach | References |

|---|---|---|

| Hydrolysis rate | pH-adjusted aqueous solutions, GC-MS | |

| Bioaccumulation | Lipid-water partition coefficients | |

| Microbial degradation | Soil microcosm studies, metagenomics |

Advanced: How can computational modeling enhance mechanistic studies of this compound?

Answer:

- Molecular Docking: Predict binding affinities to target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .

- Molecular Dynamics (MD): Simulate compound-protein interactions over nanosecond timescales to assess stability and conformational changes .

- QSAR Modeling: Corrogate structural features (e.g., logP, polar surface area) with bioactivity to guide synthetic optimization .

Critical Considerations:

- Use crystallographic or cryo-EM structures for docking accuracy.

- Cross-validate predictions with experimental IC/EC data .

Basic: What validation parameters are essential for analytical methods quantifying this compound?

Answer: Follow ICH Q2(R1) guidelines:

- Linearity: over the analytical range.

- Accuracy/Precision: Recovery rates (90–110%) and RSD ≤ 5% for intra-/inter-day assays .

- LOD/LOQ: Signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) .

Method Example (HPLC-UV):

- Column: C18, 5 µm, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/water (70:30 v/v)

- Detection: 210 nm .

Advanced: How to design a study evaluating the compound’s pharmacokinetics in vivo?

Answer:

- Dosing Strategy: Administer via oral/intravenous routes; use crossover designs to minimize inter-subject variability .

- Sampling Protocol: Collect blood/tissue samples at predefined intervals (e.g., 0, 1, 3, 6, 12, 24 h) .

- Analytical Quantification: Use LC-MS/MS with deuterated internal standards for plasma/tissue extraction .

Statistical Design:

- Randomized block design with split plots to account for time-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.